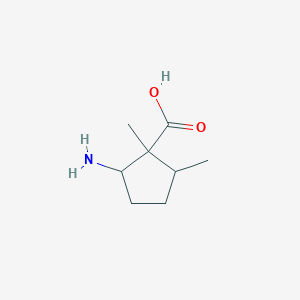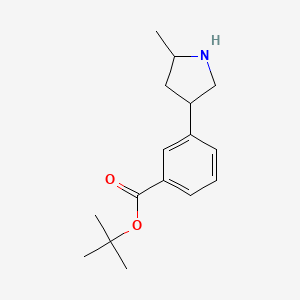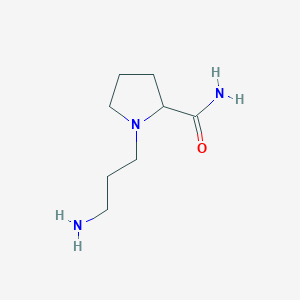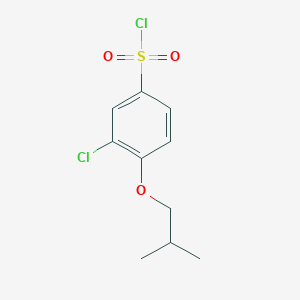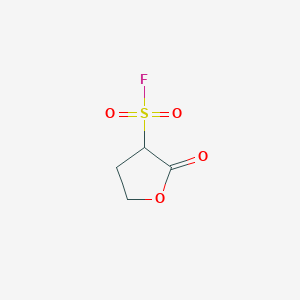
2-Oxooxolane-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxooxolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C₄H₅FO₄S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxooxolane-3-sulfonyl fluoride typically involves the use of fluorosulfonyl radicals. These radicals can be generated from different precursors and participate in the synthesis of diverse functionalized sulfonyl fluorides . One common method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO₂ insertion/fluorination .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often utilizes sulfuryl fluoride gas (SO₂F₂) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxooxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions: Common reagents used in these reactions include fluorosulfonyl radicals, sulfuryl fluoride gas, and various nucleophiles. Reaction conditions often involve mild temperatures and slightly basic conditions .
Major Products: The major products formed from these reactions include functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Oxooxolane-3-sulfonyl fluoride has found widespread applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Oxooxolane-3-sulfonyl fluoride involves the formation of highly reactive intermediates, such as fluorosulfonyl radicals. These intermediates can participate in various chemical reactions, leading to the formation of diverse products . The compound’s reactivity is influenced by its ability to form stable intermediates and engage in sulfur (VI) fluoride exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Sulfonyl Chlorides: These compounds undergo similar fluoride-chloride exchange reactions but are less stable than sulfonyl fluorides.
Sulfonyl Azides: These compounds can also form reactive intermediates but have different reactivity profiles compared to sulfonyl fluorides.
Sulfonyl Thiols: These compounds participate in electrophilic fluorination reactions but have distinct chemical properties.
Uniqueness: 2-Oxooxolane-3-sulfonyl fluoride is unique due to its stability and reactivity in sulfur (VI) fluoride exchange reactions. Its ability to form stable intermediates and engage in diverse chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C4H5FO4S |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2-oxooxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2 |
InChI-Schlüssel |
ACWWGUXEKWTJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


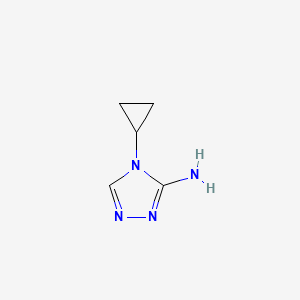
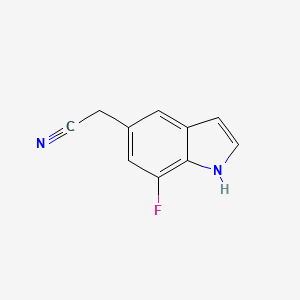
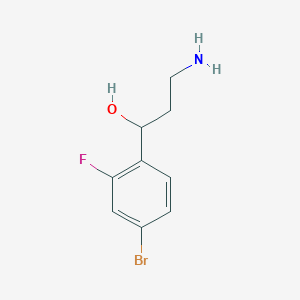
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

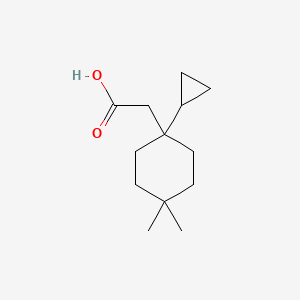
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

